![molecular formula C11H20N2O3 B3097375 6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester CAS No. 1310381-14-6](/img/structure/B3097375.png)

6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester

Vue d'ensemble

Description

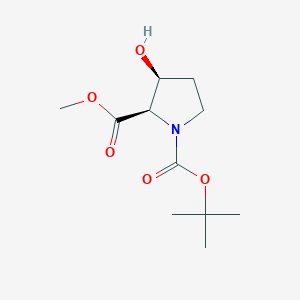

“6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester” is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Synthesis Analysis

The synthesis of similar structures has been achieved through various methods. For instance, a regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo [3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester” is characterized by a bicyclic structure. Bicyclo[3.2.1]octane is a bicyclic structure and has higher density (1.04 g/cm^3, by theoretical calculation) than its open-structured counterparts (octane, 0.70 g/cm^3). Its higher density may result in higher detonation properties .Applications De Recherche Scientifique

Catalytic Applications

A study by Moosavi‐Zare et al. (2016) discusses the use of a silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride catalyst for synthesizing spiropyran derivatives. This highlights the potential application of related diaza-bicyclo compounds in catalysis and synthesis processes (Moosavi‐Zare et al., 2016).

Synthesis of Bicyclic Molecules

Rutjes et al. (1993) describe the efficient synthesis of bicyclic molecules with a 1,7-diaza-6,6-dimethylbicyclo[2.2.1]heptane and 1,8-diaza-7,7-dimethylbicyclo[3.2.1]octane skeleton. This demonstrates the versatility of diaza-bicyclo compounds in creating complex molecular structures (Rutjes et al., 1993).

Synthesis of Highly Functionalized Bicyclic Compounds

A study by Ran et al. (2017) focuses on the cascade assembly of 1,2-diaza-1,3-dienes and α,β-unsaturated aldehydes. This method yields bicyclic l,8-diazabicyclo[3.3.0]octane skeletons, showcasing the role of diaza-bicyclo compounds in synthesizing functionalized bicyclic structures (Ran et al., 2017).

Basic Ionic Liquid Synthesis

Research by Goli-Jolodar et al. (2016) introduces 1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide as an effective basic ionic liquid. This compound is used for promoting the synthesis of spiro-4H-pyrans, indicating the role of diaza-bicyclo compounds in the development of basic ionic liquids (Goli-Jolodar et al., 2016).

Stereoselective Synthesis Techniques

In the work of Singh et al. (2008), cycloaddition of 6-hydroxy-2,6-dimethylcyclohexa-2,4-dienones leads to bicyclo[2.2.2]octanes. This research demonstrates the utility of diaza-bicyclo compounds in stereoselective synthesis, providing a pathway to functionalized bicyclo[2.2.2]octanes (Singh et al., 2008).

Computational Structural Analysis

Lianbuanga et al. (2018) conducted a computational assessment of different cyclooctene isomers, including diaza-bicyclo compounds. Their work underscores the importance of these compounds in computational chemistry, particularly in the analysis of structural properties (Lianbuanga et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 6-Hydroxy-1,4-diaza-bicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

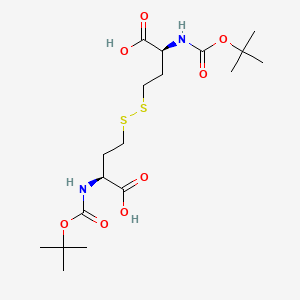

Compounds with similar structures, such as dabco (1,4-diazabicyclo[222]octane), function as both a nucleophile and a base in a variety of processes for the synthesis of a wide array of molecules .

Biochemical Pathways

The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is used in the synthesis of tropane alkaloids . These alkaloids are known to interact with various biochemical pathways.

Pharmacokinetics

It’s worth noting that dabco, a compound with a similar structure, is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . These properties could potentially influence the bioavailability of 6-Hydroxy-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester.

Result of Action

Compounds with similar structures, such as dabco, have been used in numerous organic transformations due to their reactivity and selectivity .

Action Environment

It’s worth noting that dabco, a compound with a similar structure, is hygroscopic and must be stored under an inert gas atmosphere in a refrigerator due to its reactivity toward co2 and air moisture .

Propriétés

IUPAC Name |

tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYQSNFGKYZEGI-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2CC1C(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

![1,1''-([4,4'-Bipiperidine]-1,1'-diyldicarbonyl)bis[1'-(methoxycarbonyl) ferrocene]](/img/structure/B3097313.png)

![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)

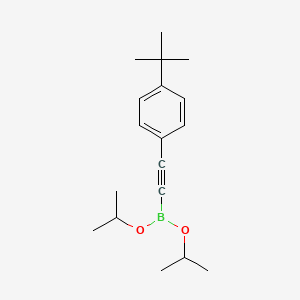

![[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester](/img/structure/B3097346.png)

![Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B3097381.png)